N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide
Description
“N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-8-14(18-10-17-11)15(20)19-13(5-7-21-2)12-4-3-6-16-9-12/h3-4,6,8-10,13H,5,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJQLVYAHWGNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C(=O)NC(CCOC)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine derivative: Starting with a suitable pyridine precursor, the 3-methoxy group is introduced via nucleophilic substitution or other suitable reactions.
Alkylation: The pyridine derivative is then alkylated with a propyl chain, introducing the 3-pyridin-3-ylpropyl group.
Pyrimidine ring formation: The pyrimidine ring is synthesized separately, often starting from simple precursors like urea and β-ketoesters.
Coupling reaction: The pyridine and pyrimidine moieties are coupled together under suitable conditions, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to piperidine under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems and potential therapeutic uses.
Materials Science: As a building block for designing new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide” would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxy-1-pyridin-3-ylpropyl)-6-methylpyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives like:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer unique biological activities or chemical properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
